molecular formula C11H15F3N4O2 B2983948 Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate CAS No. 2034539-44-9

Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate

Katalognummer: B2983948
CAS-Nummer: 2034539-44-9
Molekulargewicht: 292.262
InChI-Schlüssel: ZMBNFHTUSKNGGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a triazolo-fused heterocyclic compound characterized by a bicyclic framework comprising a pyridine ring fused with a 1,2,4-triazole moiety. The 7-position of the pyridine ring is substituted with a trifluoromethyl (-CF₃) group, while the 3-position carries a methylcarbamate functional group.

The compound is structurally related to intermediates in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes therapy. However, unlike sitagliptin’s pyrazine-based core (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine), this compound features a pyridine ring, which alters its electronic and steric profile .

Eigenschaften

IUPAC Name

ethyl N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N4O2/c1-2-20-10(19)15-6-9-17-16-8-5-7(11(12,13)14)3-4-18(8)9/h7H,2-6H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBNFHTUSKNGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NN=C2N1CCC(C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₀H₁₂F₃N₃O₂
  • Molecular Weight : 263.22 g/mol
  • CAS Number : 2102412-27-9

The biological activity of this compound is largely attributed to its interaction with various biological targets. It is believed to exert its effects through modulation of enzyme activity and receptor interactions. Notably, compounds containing the triazole moiety have been recognized for their ability to inhibit specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which is critical in glucose metabolism and diabetes management .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of derivatives of this compound. For example:

  • In vitro Studies : A series of urea and thiourea derivatives derived from triazole compounds were tested against various bacterial strains. Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 25 mg/mL against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The presence of trifluoromethyl and other substituents on the aromatic ring was associated with enhanced antimicrobial activity .
CompoundMIC (mg/mL)Bacterial Strain
13a6.25Pseudomonas aeruginosa
13d12.50Klebsiella pneumoniae
13f12.50Acinetobacter baumannii

Antifungal Activity

The antifungal efficacy was also assessed, revealing moderate activity against strains like Candida neoformans. The structure-activity relationship suggested that modifications in the substituents can significantly influence antifungal potency .

Cytotoxicity Studies

Cytotoxicity assays have shown that some derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial in drug development as it minimizes side effects associated with conventional chemotherapeutics. The mechanism behind this selectivity may involve apoptosis induction pathways triggered by the compound's interaction with cellular receptors .

Case Studies and Clinical Implications

A notable case study involved the synthesis and evaluation of a new series of triazole derivatives for their potential as therapeutic agents in diabetes management due to their DPP-IV inhibitory activity. These studies indicated that certain derivatives could lower blood glucose levels effectively in diabetic models .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications
Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate Triazolo[4,3-a]pyridine -CF₃ (C7), -CH₂O(CO)NEt (C3) ~307.2* Prodrug potential, metabolic stability
Sitagliptin Key Intermediate (3-CF₃-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) Triazolo[4,3-a]pyrazine -CF₃ (C7) ~249.1 DPP-4 inhibitor precursor
7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine -CF₃ (C3), -NO (C7) ~262.1 Genotoxic impurity in sitagliptin
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrazolo-triazolo-pyrimidine -NO₂ (C7), -F (C9), -Ph (C2) ~525.5 Anticancer/antimicrobial research
Ethyl 7-(2,3-dimethoxyphenyl)-2-methyl-5-propyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo[1,5-a]pyrimidine -COOEt (C6), -OMe (C7), -Pr (C5) 386.4 Kinase inhibition studies

*Calculated based on molecular formula C₁₂H₁₅F₃N₄O₂.

Key Observations:

Core Heterocycle Influence: Pyridine vs. Triazolo Fusion Position: Triazolo[4,3-a] systems (target compound) vs. triazolo[1,5-a] () influence ring strain and π-π stacking interactions.

Substituent Effects: Trifluoromethyl (-CF₃): Enhances lipophilicity and resistance to oxidative metabolism, a common feature in the target compound and sitagliptin intermediates . Carbamate (-CH₂O(CO)NEt): Acts as a prodrug moiety, enabling controlled release of active amines, unlike the nitroso (-NO) group in , which is genotoxic . Aryl and Nitro Groups: Compounds like 16a () with nitro (-NO₂) and halogenated aryl groups exhibit broader antimicrobial activity but higher toxicity risks .

Pharmacological and Toxicological Profiles

  • Target Compound: The carbamate group may mitigate toxicity by delaying metabolic activation, whereas the nitroso impurity () is restricted to 37 ng/day due to genotoxicity .
  • Sitagliptin Intermediate : Lacks the carbamate group, requiring additional steps for bioactivation, but shares the -CF₃-driven stability .
  • Triazolo[1,5-a]pyrimidines () : Ester groups (-COOEt) improve solubility but may reduce half-life due to esterase hydrolysis .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions critically influence yield?

The compound is synthesized via coupling reactions using intermediates like 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine. Key steps include:

  • Carbamate formation : Reaction of the triazolopyridine intermediate with ethyl chloroformate in the presence of a base (e.g., DIPEA) .
  • Solvent and temperature : DMF at 100°C for 16 hours improves coupling efficiency .
  • Purification : Recrystallization from ethanol/DMF mixtures ensures high purity .

Q. How is structural integrity confirmed, and what analytical techniques are used for purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR verifies the trifluoromethyl group and carbamate linkage .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 378.359 for C₁₇H₁₇F₃N₆O) .
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm monitors purity (>98%) .

Q. What are common impurities, and how do they originate during synthesis?

  • Nitroso derivatives : Formed via nitrosation of secondary amines under acidic conditions (e.g., 7-nitroso analogs) .
  • By-products : Incomplete coupling or residual intermediates (e.g., unreacted triazolopyridine) .

Q. What solvents and storage conditions are optimal for stability?

  • Solubility : Highly soluble in DMSO, DMF, and acetonitrile; insoluble in isopropyl acetate .
  • Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can nitroso impurity formation be mitigated during large-scale synthesis?

  • Scavenging agents : Add ascorbic acid or α-tocopherol to quench nitrosating agents .
  • Process control : Maintain pH > 6 and avoid nitrite-containing reagents .
  • Analytical monitoring : Use UPLC-MS with a limit of detection (LOD) < 1 ppm for nitroso species .

Q. What strategies resolve low diastereoselectivity in asymmetric synthesis?

  • Chiral catalysts : Employ Ru-BINAP complexes for enantioselective hydrogenation .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance stereochemical outcomes .

Q. How to design a degradation study to identify major decomposition pathways?

  • Stress testing : Expose to heat (80°C), UV light, and hydrolytic conditions (pH 1–13) for 14 days .
  • LC-MS analysis : Identify degradation products like hydrolyzed carbamate or oxidized triazole rings .

Q. What in silico methods predict metabolic stability and toxicity?

  • ADMET prediction : Use SwissADME or ProTox-II to assess CYP450 inhibition and hepatotoxicity .
  • Molecular docking : Simulate binding to targets like DPP-4 or P2Y12 receptors to prioritize analogs .

Q. How to reconcile discrepancies in impurity limits between EMA and ICH guidelines?

  • Risk assessment : Calculate permitted daily exposure (PDE) using EMA’s 37 ng/day limit and cross-validate with ICH Q3A thresholds .
  • Toxicological studies : Perform Ames tests for genotoxicity to justify higher limits if needed .

Q. What advanced UPLC-MS parameters quantify trace impurities with high sensitivity?

  • Column : Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) .
  • Mobile phase : Gradient of 0.1% formic acid and acetonitrile at 0.3 mL/min .
  • Ionization mode : ESI+ with MRM transitions for nitroso impurities (e.g., m/z 292→214 for NTTP) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionImpact on Yield
SolventDMF+25% vs. THF
Temperature100°C+30% vs. 80°C
Reaction Time16 hours>90% conversion
BaseDIPEA+15% vs. TEA

Q. Table 2. Impurity Limits by Regulatory Guidelines

ImpurityEMA Limit (ng/day)ICH Q3A Limit (ppm)
NTTP (Nitroso)371.5
Unreacted IntermediateN/A0.5

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.